molecular formula C22H25N3O8 B5200646 1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate

1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate

Numéro de catalogue B5200646
Poids moléculaire: 459.4 g/mol
Clé InChI: ODVNCHHGBOHKAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate, commonly known as AN-1792, is a synthetic peptide-based vaccine that has been developed to target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. These plaques are associated with the development of Alzheimer's disease, and it is hoped that by targeting beta-amyloid, AN-1792 could offer a potential treatment for this debilitating condition. In

Mécanisme D'action

The mechanism of action of AN-1792 involves the production of antibodies that target beta-amyloid protein. These antibodies bind to beta-amyloid and help to clear it from the brain, thereby reducing the formation of amyloid plaques. In addition, the antibodies may also help to reduce inflammation in the brain, which is thought to contribute to the development of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of AN-1792 have been extensively studied in preclinical and clinical trials. The vaccine has been shown to stimulate the production of antibodies that target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. In addition, AN-1792 has been shown to reduce the levels of beta-amyloid in the brain, which may help to slow or even reverse the progression of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of AN-1792 is that it is a synthetic peptide-based vaccine, which means that it can be easily synthesized in the laboratory. In addition, AN-1792 has been extensively studied in preclinical and clinical trials, which means that there is a wealth of scientific data available on its efficacy and safety. However, there are also some limitations to using AN-1792 in lab experiments. For example, the vaccine may not be effective in all patients, and there may be some side effects associated with its use.

Orientations Futures

There are several future directions for the development of AN-1792 as a potential treatment for Alzheimer's disease. One direction is to optimize the vaccine to improve its efficacy and safety. Another direction is to develop new vaccines that target other proteins or pathways that are involved in the development of Alzheimer's disease. Finally, there is also a need to develop new diagnostic tools that can identify patients who are at risk of developing Alzheimer's disease, so that treatments like AN-1792 can be administered early in the disease process.

Méthodes De Synthèse

The synthesis of AN-1792 involves the chemical modification of the piperazine molecule, which is a cyclic organic compound that contains two nitrogen atoms in its ring. The modification involves the addition of a 4-methylphenoxyacetyl group and a 2-nitrobenzyl group to the piperazine molecule. The resulting compound is then combined with oxalic acid to form the oxalate salt of AN-1792. The synthesis of AN-1792 is a complex process that requires expertise in organic chemistry and peptide synthesis.

Applications De Recherche Scientifique

AN-1792 has been extensively studied in preclinical and clinical trials as a potential treatment for Alzheimer's disease. The vaccine works by stimulating the immune system to produce antibodies that target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. The hope is that by targeting beta-amyloid, AN-1792 could help to slow or even reverse the progression of Alzheimer's disease.

Propriétés

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4.C2H2O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)23(25)26;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVNCHHGBOHKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.